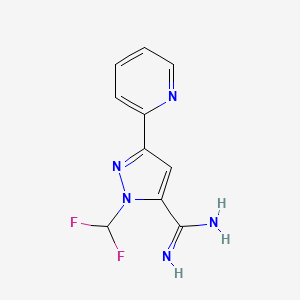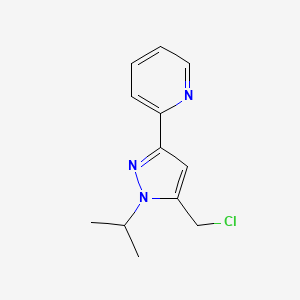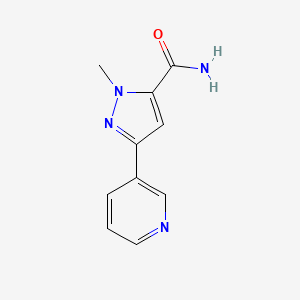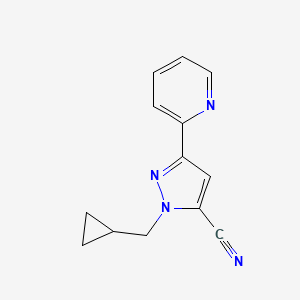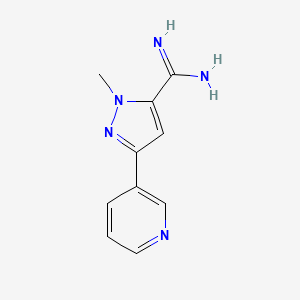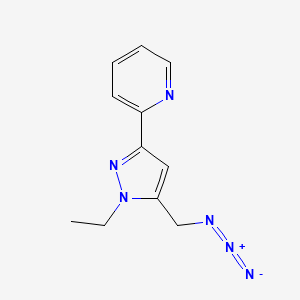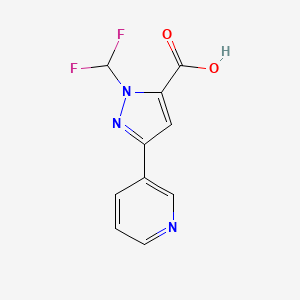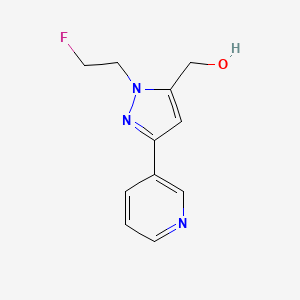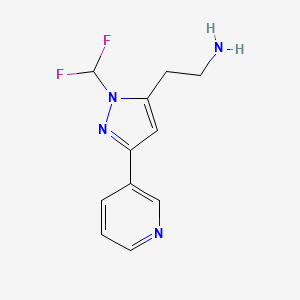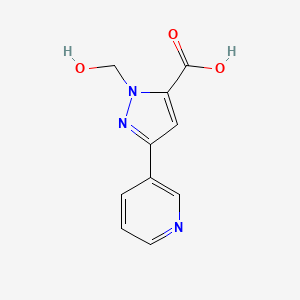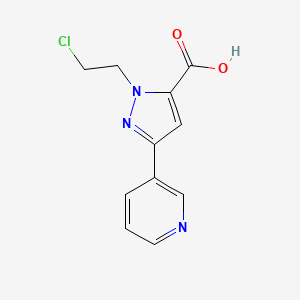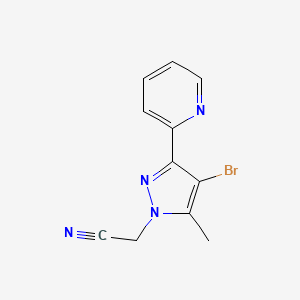
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, also referred to as BMPP, is a novel compound that has recently been gaining attention for its potential applications in scientific research. BMPP is an organic compound with a unique structure, consisting of a pyrazole ring, a pyridine ring, and an acetonitrile group. This compound has been found to possess a range of properties, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral activities. It has been used in a variety of laboratory experiments, and its potential applications in scientific research are being explored.
Applications De Recherche Scientifique
Proton Transfer Mechanisms
Research on pyrazolylpyridine derivatives, including those related to the compound of interest, has revealed their unique behavior in photoreactions, exhibiting three types of proton transfer processes: excited-state intramolecular, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These findings highlight the complex photophysics of such compounds, contributing to our understanding of proton transfer mechanisms in heterocyclic systems (Vetokhina et al., 2012).
Antioxidant Activity
The synthesis of heterocyclic compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, structurally related to the query compound, has led to the identification of compounds with antioxidant activity comparable to ascorbic acid. This research indicates the potential of such derivatives in developing antioxidant agents (El‐Mekabaty, 2015).
Antitumor and Antimicrobial Activities
Derivatives of pyrazolo[3,4-b]pyridine, closely related to the compound , have been synthesized and evaluated for their antimicrobial and antitumor properties. Notably, some derivatives showed significant activity, highlighting the therapeutic potential of such compounds in treating infections and cancer (El-Borai et al., 2012).
Antiviral Activity
Research into 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, which share a structural resemblance with the target compound, demonstrated potent in vitro antiviral activity against herpes simplex virus type-1. This suggests the utility of such compounds in developing new antiviral therapies (Tantawy et al., 2012).
Chemical Synthesis and Characterization
The synthesis of new bifunctional chelate intermediates for applications in time-resolved fluorescence immunoassays demonstrates the utility of pyrazolylpyridine derivatives in analytical chemistry, offering pathways to enhance the efficiency and sensitivity of diagnostic assays (Pang Li-hua, 2009).
Propriétés
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c1-8-10(12)11(15-16(8)7-5-13)9-4-2-3-6-14-9/h2-4,6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJKPARHFMYPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



